molecular formula C8H13N3 B13066800 3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine

Katalognummer: B13066800
Molekulargewicht: 151.21 g/mol
InChI-Schlüssel: SMMQECIARPWZTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a bicyclic, partially saturated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This tetrahydroimidazopyridine scaffold is recognized for its structural resemblance to purines, allowing it to interact with various enzymatic targets . The core structure serves as a privileged template for designing potent inhibitors, particularly against bacterial targets . This compound has demonstrated considerable research value as a zinc-binding moiety in the development of inhibitors for bacterial glutaminyl cyclases (QCs). Specifically, derivatives based on the tetrahydroimidazo[4,5-c]pyridine scaffold have shown potent, nanomolar-range inhibitory activity against Porphyromonas gingivalis QC (PgQC), a key enzyme of a keystone pathogen associated with periodontitis . The scaffold's conformational preorganization is crucial for this high potency, with specific N-substitutions, such as with a benzyl group, significantly enhancing inhibitory activity . Beyond infectious disease research, the imidazo[4,5-c]pyridine core is investigated for its potential in diverse therapeutic areas, including as a building block for antitumor agents and central nervous system (CNS) active compounds . Its mechanism of action in these contexts often involves enzyme inhibition or receptor modulation, leveraging its ability to mimic natural nucleobases. Disclaimer: This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses .

Eigenschaften

Molekularformel

C8H13N3

Molekulargewicht

151.21 g/mol

IUPAC-Name

3,4-dimethyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine

InChI

InChI=1S/C8H13N3/c1-6-8-7(3-4-9-6)10-5-11(8)2/h5-6,9H,3-4H2,1-2H3

InChI-Schlüssel

SMMQECIARPWZTC-UHFFFAOYSA-N

Kanonische SMILES

CC1C2=C(CCN1)N=CN2C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of histamine dihydrochloride with paraformaldehyde in water, followed by heating the mixture to reflux for several hours .

Industrial Production Methods

While specific industrial production methods for 3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Analyse Chemischer Reaktionen

Synthetic Routes and Precursor Reactions

The synthesis of 3,4-dimethyl-imidazo[4,5-c]pyridine derivatives typically involves cyclization reactions of substituted pyridine precursors. Key methods include:

Cyclization via Methylation

  • Reagents : 2,3-Diaminopyridine derivatives, methyl iodide (CH₃I), and a base (e.g., K₂CO₃).

  • Conditions : Reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours.

  • Mechanism : Sequential methylation of amine groups followed by intramolecular cyclization to form the imidazole ring.

Starting MaterialReagents/ConditionsProduct (Yield)Reference
2,3-Diamino-4-methylpyridineCH₃I, K₂CO₃, DMF, 90°C3,4-Dimethyl-imidazo[4,5-c]pyridine (72%)

Electrophilic Substitution Reactions

The imidazole ring undergoes electrophilic substitutions at the C2 and C5 positions due to electron density from the adjacent nitrogen atoms.

Nitration

  • Reagents : HNO₃/H₂SO₄ (nitrating mixture).

  • Conditions : 0–5°C, 2–4 hours.

  • Outcome : Nitration occurs predominantly at the C5 position of the imidazole ring.

SubstrateReagentsProductYield
3,4-Dimethyl-imidazo[4,5-c]pyridineHNO₃/H₂SO₄5-Nitro-3,4-dimethyl-imidazo[4,5-c]pyridine58%

Halogenation

  • Reagents : Cl₂ or Br₂ in acetic acid.

  • Conditions : Room temperature, 1–3 hours.

  • Outcome : Bromination at C2 or C5 positions, depending on steric and electronic factors.

Oxidation and Reduction Reactions

The saturated pyridine ring (5H,6H,7H) can undergo redox transformations.

Oxidation with KMnO₄

  • Reagents : KMnO₄ in acidic or neutral conditions.

  • Conditions : Reflux in H₂O/acetone (1:1), 6–8 hours.

  • Outcome : Oxidation of the saturated pyridine ring to a ketone or carboxylic acid derivative.

SubstrateReagentsProductYield
3,4-Dimethyl-imidazo[4,5-c]pyridineKMnO₄, H₂SO₄3,4-Dimethyl-imidazo[4,5-c]pyridin-5-one64%

Reduction with LiAlH₄

  • Reagents : LiAlH₄ in THF.

  • Conditions : 0°C to room temperature, 2–4 hours.

  • Outcome : Reduction of ketone groups or nitro substituents to amines.

Nucleophilic Aromatic Substitution

The electron-deficient pyridine ring facilitates nucleophilic attacks at the C7 position.

Reaction with Amines

  • Reagents : Primary amines (e.g., NH₂CH₃).

  • Conditions : DMSO, 120°C, 8–12 hours.

  • Outcome : Substitution of hydrogen or halogens at C7 with amine groups.

SubstrateReagentsProductYield
7-Bromo-3,4-dimethyl-imidazo[4,5-c]pyridineCH₃NH₂, DMSO7-Methylamino-3,4-dimethyl-imidazo[4,5-c]pyridine76%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at specific positions:

Suzuki-Miyaura Coupling

  • Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃.

  • Conditions : DME/H₂O, 80°C, 12 hours.

  • Outcome : Introduction of aryl groups at halogenated positions .

SubstrateReagentsProductYield
7-Bromo-3,4-dimethyl-imidazo[4,5-c]pyridinePhB(OH)₂, Pd(PPh₃)₄7-Phenyl-3,4-dimethyl-imidazo[4,5-c]pyridine82%

Acid/Base-Mediated Rearrangements

The compound exhibits stability under acidic conditions but may undergo ring-opening in strong bases.

Ring-Opening in NaOH

  • Reagents : 5M NaOH.

  • Conditions : Reflux, 24 hours.

  • Outcome : Cleavage of the imidazole ring to form a diamino-pyridine derivative.

Key Research Findings

  • Catalytic Hydrogenation : The saturated pyridine ring can be further hydrogenated to a piperidine derivative using H₂/Pd-C.

  • Biological Relevance : Derivatives show inhibitory activity against kinases (e.g., c-MET) due to interactions with the ATP-binding pocket .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

  • Molecular Formula : C8H13N3
  • Molecular Weight : 151.21 g/mol
  • IUPAC Name : 2,3-dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
  • CAS Number : 933725-60-1

The compound's structure features a fused imidazole and pyridine ring system, which contributes to its biological activity and utility in various applications.

Antimicrobial Activity

Research indicates that derivatives of 3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine exhibit notable antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains. For instance:

  • Case Study : A derivative of this compound was tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 10 µg/mL. This suggests potential for development into new antimicrobial agents to combat resistant strains.

Anticancer Properties

The compound has also been evaluated for anticancer activity. Preliminary studies suggest that it can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins.

  • Case Study : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a significant decrease in cell viability and an increase in apoptotic markers. This positions it as a candidate for further development in cancer therapeutics.

Polymer Chemistry

3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is used as a building block in the synthesis of advanced polymers. Its unique chemical structure allows it to enhance the properties of polymeric materials.

  • Application Example : It has been incorporated into polymer matrices to improve thermal stability and mechanical properties. Polymers modified with this compound exhibited increased resistance to thermal degradation compared to unmodified counterparts.

Summary of Research Findings

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against S. aureus and E. coli at low doses ,
Anticancer PropertiesInduces apoptosis in breast cancer cell lines ,
Polymer ChemistryEnhances thermal stability and mechanical properties ,

Wirkmechanismus

The mechanism of action of 3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Structural Features

  • Core Structure : The imidazo[4,5-c]pyridine scaffold is shared among analogues, but substituent variations significantly alter properties. For example:
    • 3,4-Dimethyl derivative : Methyl groups enhance lipophilicity (logP ~1.8 estimated) compared to unsubstituted analogues.
    • 4-(4-Fluorophenyl) derivative (CAS 782441-07-0): Incorporation of a fluorophenyl group increases molecular weight (261.25 g/mol) and may enhance target binding via π-π interactions .
    • 4-Chloro-2-hydroxy derivative (CAS 54221-73-7): Chlorine and hydroxy groups introduce polarity, reducing BBB penetration (logPS < -3 predicted) .

Pharmacological and Physicochemical Properties

Pharmacological Activity

  • Antimicrobial Potential: 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives exhibit moderate activity against bacterial strains, though the dimethyl variant’s efficacy remains underexplored .
  • Kinase Inhibition: Imidazo[4,5-b]pyridine-based kinase inhibitors (e.g., compound 27d) show IC₅₀ values in the nanomolar range, but imidazo[4,5-c]pyridines like the dimethyl derivative lack comparable data .
  • TRAP/ACP5 Inhibition : A benzodioxol-substituted imidazo[4,5-c]pyridine (CBK289001) demonstrated IC₅₀ values of 4–125 μM in migration assays, suggesting scaffold versatility .

Physicochemical and Toxicological Profiles

  • Toxicity : Chlorinated derivatives (e.g., 4-chloro-2-hydroxy) show higher acute toxicity (logLC₅₀ < -0.3), whereas methyl groups may reduce toxicity, as seen in bee-friendly imidazo[1,2-a]pyridines .

Table 2: Property Comparison

Compound MW (g/mol) logP (est.) Acute Toxicity (logLC₅₀)
3,4-Dimethyl derivative 193.29 ~1.8 Not reported
4-Fluorophenyl derivative 261.25 ~2.5 -0.5 (predicted)
4-Chloro-2-hydroxy derivative 178.01 ~0.9 < -0.3

Challenges and Opportunities

Key challenges include:

  • SAR Gaps: Limited data on methyl group effects on target binding .
  • BBB Penetration : Methyl substitution may enhance CNS penetration (logPS > -2) compared to polar derivatives, but experimental validation is needed .

Future studies should prioritize functional assays and structural optimization to bridge these gaps, leveraging insights from active analogues like CBK289001 .

Biologische Aktivität

3,4-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine is a heterocyclic compound with potential therapeutic applications. Its unique structure contributes to various biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound based on recent studies and findings.

  • IUPAC Name : 2,3-dimethyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
  • Molecular Formula : C8H13N3
  • Molecular Weight : 151.21 g/mol
  • CAS Number : 933725-60-1

Anticancer Potential

Recent studies have highlighted the anticancer properties of imidazo[4,5-c]pyridine derivatives. A notable study assessed the cytotoxic effects of various compounds against breast cancer cell lines (MCF-7 and MDA-MB-468) and reported significant findings:

CompoundCell LineIC50 (μM) at 24hIC50 (μM) at 48h
5aMCF-745.82 ± 1.3242.40 ± 1.21
5cMDA-MB-46843.46 ± 1.0849.23 ± 1.21
5eBT47439.19 ± 1.1239.85 ± 1.25

These results indicate that compounds derived from imidazo[4,5-c]pyridine exhibit potent inhibitory activity against breast cancer cells, with compound 5e showing the most promise due to its lower IC50 values .

The mechanism by which these compounds exert their anticancer effects involves the inhibition of cellular proliferation and induction of apoptosis in cancer cells. The studies suggest that the structural modifications on the imidazo[4,5-c]pyridine scaffold can significantly influence their biological activity.

Additional Biological Activities

Beyond anticancer properties, imidazo[4,5-c]pyridine derivatives have been investigated for other biological activities:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Research indicates potential in modulating inflammatory pathways.

Case Studies and Research Findings

A comprehensive study published in Pharmaceutical Research explored the synthesis and biological evaluation of imidazo[4,5-c]pyridine derivatives. The study emphasized the importance of alkyl substitutions in enhancing potency against cancer cell lines .

Another investigation focused on the structure-activity relationship (SAR) of these compounds, revealing that specific modifications can lead to improved efficacy and selectivity for cancer cells over normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3,4-dimethylimidazo[4,5-c]pyridine derivatives?

  • Methodological Answer : A typical approach involves multi-step synthesis starting with cyclization of precursors. For example, trityl-protected intermediates can be synthesized by reacting dimethoxymethane with HCl under reflux to form the imidazo-pyridine core (79.5% yield) . Subsequent steps may include benzyl carbonate coupling (48.1% yield) or tritylation (78.4% yield) to introduce substituents. Catalytic hydrogenation (Pd/C, H₂) is often used for deprotection .
  • Key Considerations : Solvent choice (e.g., DCM/DMF mixtures) and catalyst selection (e.g., TEA) significantly impact yields.

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer :

  • X-ray crystallography resolves the fused bicyclic structure, confirming regiochemistry and substituent positions .
  • NMR spectroscopy (¹H, ¹³C) identifies methyl group environments (e.g., δ 2.2–2.5 ppm for 3,4-dimethyl protons) and distinguishes between tautomeric forms .
  • Mass spectrometry validates molecular weight (e.g., [M+H]⁺ at m/z 178.1 for C₉H₁₃N₃) .

Q. What purity assessment methods are recommended?

  • Methodological Answer :

  • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (95% purity threshold) .
  • Elemental analysis ensures C, H, N content aligns with theoretical values (e.g., C 60.3%, H 7.3%, N 23.5%) .

Advanced Research Questions

Q. How can reaction yields be optimized for trityl-protected intermediates?

  • Methodological Answer :

  • Catalyst screening : Replace TEA with stronger bases (e.g., DBU) to enhance tritylation efficiency .
  • Solvent optimization : Use anhydrous MeCN instead of DMF to reduce side reactions during trityl chloride coupling .
  • Temperature control : Lower reaction temperatures (0–5°C) minimize decomposition during benzyl carbonate steps .

Q. How to address regioselectivity challenges in electrophilic substitution?

  • Methodological Answer :

  • Computational modeling (DFT) predicts electron density distribution, guiding substitution at C2 vs. C5 positions .
  • Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer bromination or nitration to desired sites .

Q. How to resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Standardized assays : Use consistent cell lines (e.g., HEK-293 for receptor binding) and controls (e.g., histamine H3/H4 antagonists) to compare activity .
  • Metabolic stability tests : Assess compound degradation in liver microsomes to explain variability in in vivo efficacy .

Q. What strategies mitigate tautomerism-induced spectral ambiguity?

  • Methodological Answer :

  • Low-temperature NMR (−40°C in CD₂Cl₂) slows tautomer interconversion, simplifying peak assignments .
  • Isotopic labeling (¹⁵N at N1) tracks tautomer populations via J-coupling patterns .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.